molecular formula C9H6F3NO3 B15310851 Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B15310851
M. Wt: 233.14 g/mol
InChI Key: CVUBIUBVNDXIGU-UHFFFAOYSA-N
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Description

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 4-position, a formyl group at the 6-position, and a carboxylate ester group at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper complexes to facilitate the trifluoromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of reagents to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The trifluoromethyl group enhances its chemical stability and lipophilicity, while the formyl and carboxylate groups offer multiple sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H6F3NO3/c1-16-8(15)7-3-5(9(10,11)12)2-6(4-14)13-7/h2-4H,1H3

InChI Key

CVUBIUBVNDXIGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C=O)C(F)(F)F

Origin of Product

United States

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